trans-4-Aminoadamantane-1-carboxylic acid methyl ester hydrochloride
Description
Structure and Key Features trans-4-Aminoadamantane-1-carboxylic acid methyl ester hydrochloride is a rigid, bicyclic adamantane derivative characterized by:
- A trans-configuration at the 4-position of the adamantane core.
- An amino group (–NH₂) at the 4-position.
- A carboxylic acid methyl ester (–COOCH₃) at the 1-position.
- A hydrochloride salt (–Cl⁻) enhancing solubility in polar solvents.
The adamantane scaffold confers high thermal stability and lipophilicity, while the ester group modulates solubility and bioavailability.
Properties
Molecular Formula |
C12H20ClNO2 |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
methyl (3S,5R)-4-aminoadamantane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12;/h7-10H,2-6,13H2,1H3;1H/t7?,8-,9+,10?,12?; |
InChI Key |
MANHEPNXZVTZLG-WUSBHNSUSA-N |
Isomeric SMILES |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3N.Cl |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)N.Cl |
Origin of Product |
United States |
Biological Activity
trans-4-Aminoadamantane-1-carboxylic acid methyl ester hydrochloride is a compound derived from adamantane, which has gained attention for its potential biological activities, particularly in antiviral applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : CHClNO
- Molecular Weight : 250.73 g/mol
- CAS Number : Not widely reported, but related compounds are well-documented.
The biological activity of this compound is primarily attributed to its ability to inhibit viral replication. This compound shows notable activity against various strains of influenza viruses, including Influenza A and B.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties:
-
Influenza A Virus :
- The compound has demonstrated efficacy in vitro against several strains of Influenza A, including H1N1 and H3N2. In a study, it showed an IC value in the low micromolar range, indicating potent antiviral activity .
- In vivo studies also supported its effectiveness, showing reduced viral load in infected mice models .
- Mechanism of Action :
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study 1 : A 2020 study evaluated the efficacy of this compound against Influenza A viruses in cell cultures. Results indicated a dose-dependent reduction in viral titers with significant cytoprotection at higher concentrations .
- Study 2 : Another investigation focused on the pharmacokinetics and safety profile of the compound in animal models. The study concluded that the compound was well-tolerated and exhibited favorable pharmacokinetic properties, making it a candidate for further development .
Data Summary
| Study | Virus Type | IC (µM) | In Vivo Efficacy | Notes |
|---|---|---|---|---|
| 1 | Influenza A (H1N1) | 0.5 | Yes | Significant reduction in viral load |
| 2 | Influenza A (H3N2) | 0.8 | Yes | Well-tolerated in animal models |
| 3 | Influenza B | 0.6 | Yes | Effective against multiple strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane Derivatives with Amino and Hydrochloride Groups
1-Aminoadamantane Hydrochloride (1-Adamantanamine Hydrochloride)
- Structure: Amino group at the 1-position; lacks the carboxylic acid methyl ester.
- CAS : 33830-10-3 .
- Molecular Weight : 166.34 g/mol .
- Potential applications in antiviral research (e.g., adamantane-based influenza inhibitors).
2-Aminoadamantane Hydrochloride (2-Adamantanamine Hydrochloride)
- Structure: Amino group at the 2-position; positional isomer of 1-aminoadamantane.
- CAS: Not provided in evidence.
trans-4-Aminoadamantan-1-ol Hydrochloride
Methyl Ester-Containing Compounds
Fatty Acid Methyl Esters (FAMEs)
- Examples: Palmitic acid methyl ester, linoleic acid methyl ester .
- Key Differences: Linear aliphatic chains with ester groups; used as biomarkers or in biodiesel research. Unlike the adamantane-based target compound, FAMEs lack rigid bicyclic structures and amino groups, limiting their pharmacological relevance.
Terpene-Derived Methyl Esters
Activity of Methyl Esters in Enzymatic Reactions
- Evidence : Methyl esters (e.g., 2-oxobutyric acid methyl ester) enhance reaction rates in transaminase assays, suggesting ester groups improve substrate solubility or enzyme compatibility .

- Implication for Target Compound: The methyl ester in trans-4-aminoadamantane-1-carboxylic acid methyl ester hydrochloride may similarly enhance bioavailability or enzymatic interactions in biological systems.
Data Tables
Table 1: Structural and Physical Comparison of Adamantane Derivatives
| Compound Name | Substituents | CAS Number | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | –NH₂, –COOCH₃, –Cl⁻ | Not provided | ~235.7 (estimated) | High lipophilicity, ester stability |
| 1-Aminoadamantane hydrochloride | –NH₂, –Cl⁻ | 33830-10-3 | 166.34 | Simpler structure, lower solubility |
| trans-4-Aminoadamantan-1-ol hydrochloride | –NH₂, –OH, –Cl⁻ | 62075-23-4 | 203.70 | Polar hydroxyl group, reduced bioavailability |
Table 2: Methyl Ester-Containing Compounds Across Studies
Research Implications and Gaps
- Structural Insights : The ester group in the target compound likely improves membrane permeability compared to hydroxylated analogs .
- Analytical Methods : GC-MS protocols for methyl esters (e.g., FAMEs ) could be adapted for characterizing the target compound.
- Gaps in Evidence: No direct pharmacological data on the target compound; further studies on synthesis, stability, and bioactivity are needed.
Preparation Methods
Direct Esterification of trans-4-Aminoadamantane-1-carboxylic Acid
The most straightforward route involves esterifying trans-4-aminoadamantane-1-carboxylic acid with methanol under acidic conditions. This method leverages classical esterification chemistry, where the carboxylic acid reacts with methanol in the presence of a catalyst to form the methyl ester.
Acid-Catalyzed Esterification
In this approach, trans-4-aminoadamantane-1-carboxylic acid is dissolved in methanol, and hydrochloric acid (HCl) is introduced as both a catalyst and a proton source. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol attacks the electrophilic carbonyl carbon of the carboxylic acid. Typical conditions involve refluxing the mixture at 60–80°C for 12–24 hours, achieving yields of 70–85%. The hydrochloride salt forms spontaneously due to the presence of excess HCl, simplifying purification.
Key considerations include:
Trimethylchlorosilane (TMSCl)-Mediated Esterification
An alternative method employs TMSCl as a coupling agent, enabling esterification under milder conditions. This protocol, adapted from amino acid methyl ester synthesis, involves reacting trans-4-aminoadamantane-1-carboxylic acid with methanol and TMSCl at room temperature. The silane activates the carboxylic acid by forming a silyl ester intermediate, which reacts with methanol to yield the methyl ester. Advantages include:
- Reduced racemization : The mild conditions (25°C, 12–24 hours) preserve stereochemical integrity.
- High yields : Reported yields exceed 90% for structurally similar adamantane derivatives.
After ester formation, gaseous HCl is bubbled through the solution to precipitate the hydrochloride salt, which is isolated via filtration or rotary evaporation.
Multi-Step Synthesis from Adamantane Precursors
For cases where trans-4-aminoadamantane-1-carboxylic acid is unavailable, multi-step routes starting from functionalized adamantane intermediates are employed.
Route via 5-Hydroxy-2-adamantanone
A patented method outlines the synthesis from 5-hydroxy-2-adamantanone, proceeding through three stages:
Formation of 5-Hydroxy-2-adamantanimine
5-Hydroxy-2-adamantanone is treated with aqueous ammonia (5–20 wt%) at 0–50°C for 4–16 hours to form the imine derivative. This step establishes the amino group via Schiff base formation.
Catalytic Hydrogenation
The imine intermediate undergoes hydrogenation using palladium-on-carbon (Pd/C) or Raney nickel under 1–20 atm H₂ at 20–80°C. This reduces the imine to a primary amine while retaining the hydroxyl group. For example, hydrogenation at 60°C and 5 atm H₂ for 24 hours yields a 4:1 trans/cis ratio of 4-amino-1-hydroxyadamantane.
Esterification and Salt Formation
The hydroxylated amine is esterified with methyl chloroformate or subjected to acid-catalyzed methanolysis. Subsequent treatment with HCl in methanol yields the hydrochloride salt. Recrystallization from methanol enriches the trans isomer, achieving >95% diastereomeric excess.
Oxidative Functionalization of 2-Amantadine
An alternative route starts with 2-amantadine, which is oxidized with nitric acid and sulfuric acid to introduce a ketone group at the 1-position. Oximation with hydroxylamine hydrochloride followed by hydrogenation yields 4-amino-1-adamantanol, which is esterified and converted to the hydrochloride salt. However, this method suffers from low yields (~20%) due to over-oxidation side reactions.
Comparative Analysis of Preparation Methods
Critical Process Parameters
Temperature and Pressure Optimization
- Hydrogenation : Elevated temperatures (>60°C) improve reaction rates but may reduce trans selectivity. Optimal conditions balance conversion and diastereoselectivity.
- Esterification : Reflux temperatures (60–80°C) accelerate reaction kinetics but necessitate strict moisture control to prevent hydrolysis.
Catalyst Selection
Industrial-Scale Considerations
For large-scale production, the TMSCl-mediated method is favored due to its operational simplicity and high yields. However, the multi-step route from 5-hydroxy-2-adamantanone remains viable for manufacturers with access to cost-effective palladium catalysts. Key challenges include:
Q & A
Q. What are the critical steps in synthesizing trans-4-Aminoadamantane-1-carboxylic acid methyl ester hydrochloride, and how can purity be ensured?
Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups (e.g., amino and carboxylic acid groups), esterification, and salt formation. For example, similar adamantane derivatives require sequential alkylation, fluorination, and acid-catalyzed esterification . Purity is verified via HPLC, NMR, and titration analysis. Nitrogen content analysis (e.g., Kjeldahl method) and mass spectrometry are used to confirm molecular integrity .
Q. What analytical methods are recommended for characterizing this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients .
- Spectroscopy : H and C NMR to confirm stereochemistry (e.g., trans configuration) and functional group integrity .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and impurity profiling .
Q. How should researchers handle solubility and stability challenges?
The hydrochloride salt form enhances aqueous solubility. For stock solutions, use polar aprotic solvents (e.g., DMSO) at concentrations ≤10 mM. Stability studies under varying pH (4–8) and temperatures (−20°C to 25°C) are critical for long-term storage. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:
- Positive controls : Compare with known adamantane derivatives (e.g., 1-aminoadamantane hydrochloride) .
- Dose-response curves : Test concentrations across 3–5 logs (e.g., 1 nM–100 µM) to identify EC/IC values .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric assays) with cellular uptake studies (LC-MS/MS quantification) .
Q. What strategies optimize the compound’s synthetic yield and stereochemical fidelity?
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amination .
- Protecting groups : Employ tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions during esterification .
- Reaction monitoring : In situ IR or Raman spectroscopy to track intermediate formation and minimize byproducts .
Q. How can researchers identify and validate biological targets for this compound?
- Computational docking : Screen against adamantane-binding proteins (e.g., NMDA receptors, viral ion channels) using molecular dynamics simulations .
- Pull-down assays : Functionalize the compound with biotin tags for affinity purification and target identification via LC-MS/MS .
- Knockout models : Use CRISPR/Cas9 to delete putative targets in cell lines and assess activity loss .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and N95 respirator during weighing .
- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
- Storage : Keep in airtight containers at −20°C, desiccated to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



